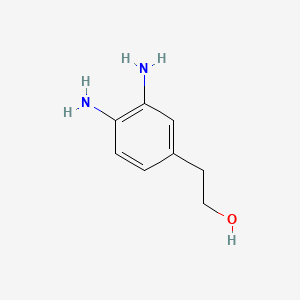

2-(3,4-Diaminophenyl)ethanol

Description

2-(3,4-Diaminophenyl)ethanol is a substituted phenethylamine derivative featuring an ethanol chain attached to a benzene ring with amino groups at the 3- and 4-positions. The compound’s diamine and alcohol functional groups suggest applications in pharmaceutical intermediates, oxidative dye processes, or biochemical probes, though specific uses require further validation .

Properties

IUPAC Name |

2-(3,4-diaminophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRDLNMAUMZCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724628 | |

| Record name | 2-(3,4-Diaminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15788-14-4 | |

| Record name | 3,4-Diaminobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15788-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Diaminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-diaminophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Diaminophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 3,4-dinitrophenylethanol using a reducing agent such as iron powder in the presence of an acid . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized to ensure high yield and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diaminophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino groups can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Formation of 2-(3,4-diaminophenyl)acetaldehyde.

Reduction: Formation of 2-(3,4-diaminophenyl)ethane.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Diaminophenyl)ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3,4-Diaminophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ethanol group may also play a role in the compound’s solubility and interaction with biological membranes .

Comparison with Similar Compounds

Positional Isomers: 1-(2,5-Diaminophenyl)ethanol

- Structure: The amino groups are located at positions 2 and 5 on the benzene ring, with the ethanol chain at position 1.

- Synthesis : Produced via catalytic hydrogenation (e.g., Pd/C) of nitro precursors, as described in for oxidative hair dyeing applications .

- Key Differences: The 2,5-diamino substitution pattern may alter electronic properties and hydrogen-bonding capacity compared to the 3,4-isomer, impacting reactivity in dye formation or biological interactions.

Functional Group Analogs: (3,4-Diaminophenyl)methanol

- Structure: Methanol replaces ethanol, reducing alkyl chain length (, compound 30).

- Properties: Reported as a yellow oil with solubility in methanol. The shorter chain may decrease lipophilicity compared to the ethanol derivative, affecting membrane permeability in biological systems .

- Applications : Intermediate in synthesizing benzimidazole derivatives (e.g., compound 31 in ).

Hydroxyl-Substituted Analog: 2-(3,4-Dihydroxyphenyl)ethanol (Hydroxytyrosol)

- Structure : Hydroxyl (-OH) groups replace amines at the 3,4-positions ().

- Physicochemical Properties: Molecular weight 154.16 g/mol; known for antioxidant activity due to phenolic groups. Soluble in polar solvents like methanol .

- Key Differences : Hydroxyl groups enhance antioxidant capacity but reduce nucleophilicity compared to amines, limiting utility in covalent conjugation reactions.

Heterocyclic Derivatives: (3,4-Diaminophenyl)-(2-thienyl)methanone Monohydrochloride

- Structure: Incorporates a thienyl-ketone moiety alongside the diaminophenyl group ().

- Properties: Crystalline solid (mp 200–202°C), molecular weight 254.74 g/mol.

- Applications: Intermediate in heterocyclic synthesis, distinct from the ethanol derivative’s speculated roles.

Comparative Data Tables

Table 1: Structural and Functional Comparison

*Hypothetical data inferred from analogs.

Table 2: Physicochemical Properties

Biological Activity

2-(3,4-Diaminophenyl)ethanol, also known by its CAS number 15788-14-4, is an organic compound characterized by the presence of two amino groups and an ethanol moiety. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry, biochemistry, and industrial processes. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O. The compound features a phenyl ring substituted at the 3 and 4 positions with amino groups and an ethanol group at the 2 position. This configuration allows for significant chemical reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2O |

| Molecular Weight | 168.20 g/mol |

| CAS Number | 15788-14-4 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino groups facilitate hydrogen bonding with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the ethanol group enhances solubility and interaction with biological membranes, which may influence drug delivery and efficacy.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways.

- Antioxidant Activity: Research indicates a potential role in modulating oxidative stress parameters.

Antioxidant Properties

Studies have shown that this compound exhibits antioxidant properties by modulating levels of oxidative stress markers such as malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione. This activity suggests potential applications in preventing oxidative damage in various biological contexts.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects through its action on neuronal cells. It has been suggested to reduce neuronal damage by inhibiting apoptosis-related pathways involving caspase-3 and enhancing the expression of anti-apoptotic proteins like Bcl-2.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Neuroprotection in Animal Models:

- A study demonstrated that administration of the compound in rodent models reduced markers of oxidative stress and apoptosis in neuronal tissues, suggesting its potential for treating neurodegenerative diseases.

-

In Vitro Enzyme Inhibition:

- In vitro assays showed that this compound could inhibit acetylcholinesterase activity, indicating a possible role in enhancing cholinergic signaling relevant for conditions like Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution due to its lipophilic nature. This property allows it to effectively cross biological membranes, including the blood-brain barrier, making it a candidate for central nervous system (CNS) applications.

Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)ethanol | Methoxy groups instead of amino groups | Limited biological activity |

| 2-(3,4-Dihydroxyphenyl)ethanol | Hydroxyl groups | Antioxidant but less potent than diaminophenol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.